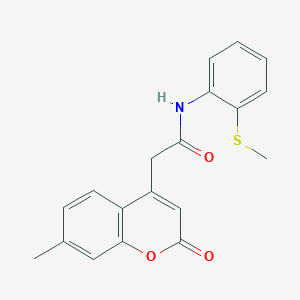![molecular formula C36H33N5O6S B2363951 N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide CAS No. 689759-90-8](/img/structure/B2363951.png)
N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This typically involves identifying the compound’s IUPAC name, molecular formula, and structure.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, etc.Applications De Recherche Scientifique
Synthesis and Potential Applications
The compound N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide belongs to a class of quinazoline and acetamide derivatives known for their significant curative activities in scientific research. These compounds have been synthesized and evaluated for their potential in treating various conditions without detailing their application in drug usage or dosages specifically.
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activities : Novel quinazoline derivatives, including compounds similar in structure to N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide, have shown significant anti-ulcerogenic and anti-ulcerative colitis activities. These compounds demonstrated curative effects against acetic acid-induced ulcer models and were found to be more effective than standard drugs like dexamesathone and omeprazole in reducing ulcerative parameters. This suggests their potential as safer alternatives for the treatment of peptic ulcers and ulcerative colitis, with no reported side effects on liver and kidney functions upon prolonged administration (Alasmary et al., 2017).
Antihypertensive Properties : Studies on quinazolinone derivatives have explored their potential as antihypertensive agents. Specific quinazoline derivatives synthesized through various reaction sequences aimed at discovering novel antihypertensive heterocycles within this series. Preliminary pharmacological evaluations suggested that while some derivatives did not exhibit antihypertensive activity, the structural exploration contributes to the understanding of the activity profile of quinazoline compounds, indicating the vast potential for discovering effective antihypertensive agents within this chemical class (Shiau et al., 1990).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc.
Orientations Futures
This could involve potential applications of the compound, areas for further research, etc.
Please consult with a chemistry professional or academic researcher for more specific information. They may have access to databases and resources that are not publicly available and could provide more detailed information.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33N5O6S/c1-45-30-10-6-5-9-28(30)37-33(42)22-48-36-38-29-20-32-31(46-23-47-32)19-27(29)35(44)41(36)21-24-11-13-25(14-12-24)34(43)40-17-15-39(16-18-40)26-7-3-2-4-8-26/h2-14,19-20H,15-18,21-23H2,1H3,(H,37,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWHMADIPKBKPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363868.png)
![butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2363869.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363871.png)
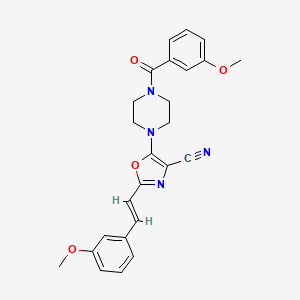
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)
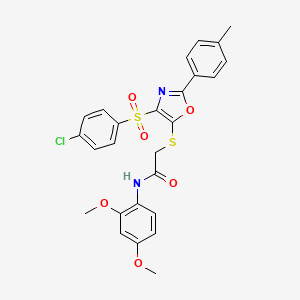
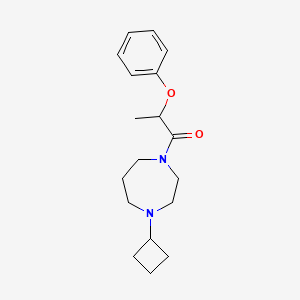
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)
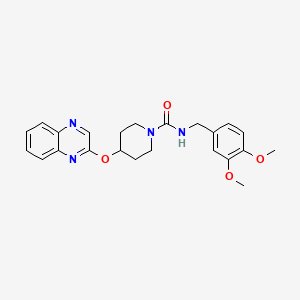
![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)
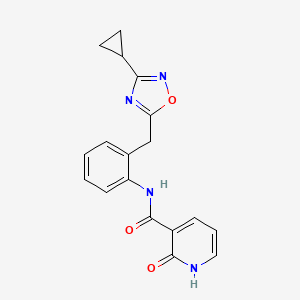
![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)
